molecular formula C21H19N5O4S B10981043 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10981043
M. Wt: 437.5 g/mol
InChI Key: GVSCGSQGMMFHHY-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a thiazole ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, including the formation of the imidazolidinone and thiazole rings. One common method involves the reaction of 4-methoxybenzylamine with diethyl oxalate to form the imidazolidinone intermediate. This intermediate is then reacted with 4-pyridylthiazole-2-ylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imidazolidinone ring can produce a more saturated ring structure .

Scientific Research Applications

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of an imidazolidinone ring, a thiazole ring, and a methoxyphenyl group.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H19N5O4S/c1-30-15-4-2-13(3-5-15)11-26-19(28)16(24-21(26)29)10-18(27)25-20-23-17(12-31-20)14-6-8-22-9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,29)(H,23,25,27)

InChI Key

GVSCGSQGMMFHHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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